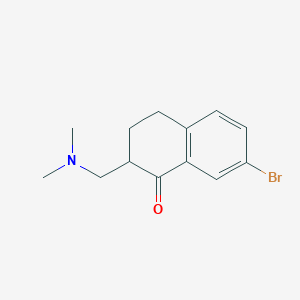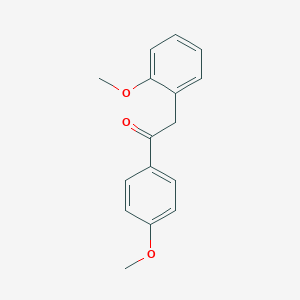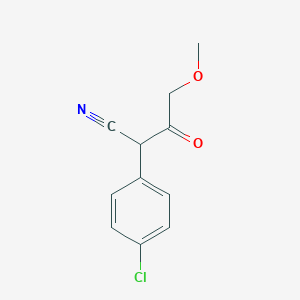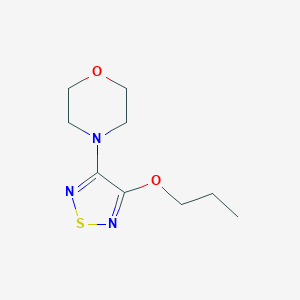![molecular formula C13H14FN3O2S B246606 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE](/img/structure/B246606.png)
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE is a chemical compound that features a morpholine ring attached to a thiadiazole ring, which is further substituted with a 2-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE typically involves the reaction of 2-fluorobenzyl chloride with 4-hydroxy-1,2,5-thiadiazole in the presence of a base to form the intermediate 4-[(2-fluorobenzyl)oxy]-1,2,5-thiadiazole. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE can undergo various chemical reactions including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorobenzyl)oxy]benzaldehyde
- 4-(4-Fluorobenzyloxy)phenylboronic acid
- 3-(4-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-{4-[(2-FLUOROPHENYL)METHOXY]-1,2,5-THIADIAZOL-3-YL}MORPHOLINE is unique due to the presence of both the morpholine and thiadiazole rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H14FN3O2S |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14FN3O2S/c14-11-4-2-1-3-10(11)9-19-13-12(15-20-16-13)17-5-7-18-8-6-17/h1-4H,5-9H2 |
InChI Key |
CIIIWVFTPBBAOR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![2-furyl-N-[(1-propylbenzimidazol-2-yl)methyl]carboxamide](/img/structure/B246534.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-DIMETHYLPHENYL)-4-[1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE](/img/structure/B246602.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

